Ipsapirone

Catalog No.
S004423
CAS No.
95847-70-4
M.F
C19H23N5O3S
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ipsapirone

CAS Number

95847-70-4

Product Name

Ipsapirone

IUPAC Name

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one

Molecular Formula

C19H23N5O3S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2

InChI Key

TZJUVVIWVWFLCD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4

Synonyms

2-(4-(4-(2-pyrimidinyl)-1-piperzinyl)butyl)-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide HCl, ipsapirone, isapirone, TVX Q 7821, TVX-Q-7821

Canonical SMILES

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4

The exact mass of the compound Ipsapirone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ipsapirone is a compound classified as a selective partial agonist of the 5-hydroxytryptamine 1A receptor, belonging to the piperazine and azapirone chemical classes. Its chemical formula is C₁₉H₂₃N₅O₃S, and it has a molar mass of 401.49 g·mol⁻¹. Ipsapirone is recognized for its antidepressant and anxiolytic properties, making it a subject of interest in various clinical studies for the treatment of anxiety and depression .

Ipsapirone's anxiolytic and antidepressant effects are attributed to its partial agonism at the 5-HT1A receptor. This receptor modulates mood, anxiety, and neurotransmitter release []. By partially activating the receptor, Ipsapirone increases serotonin signaling without causing excessive stimulation, which is thought to contribute to its therapeutic effects [].

, particularly those involving substitutions at the aryl nucleus of the piperazine moiety. Notably, halogen substitutions (e.g., fluorine or chlorine) can enhance its binding profile to serotonin receptors . Additionally, microwave-assisted synthesis methods have been explored to optimize reaction conditions and yield .

Ipsapirone exhibits significant biological activity as a 5-hydroxytryptamine 1A receptor partial agonist. This activity contributes to its anxiolytic and antidepressant effects, which have been validated in numerous placebo-controlled trials . The compound's pharmacokinetics indicate an elimination half-life ranging from 1.3 to 2.7 hours, which influences its dosing regimen in therapeutic applications .

Ipsapirone can be synthesized through various methods, including:

  • N-Alkylation: This method involves the reaction of bromobutyl saccharin with 1-(2-pyrimidyl)piperazine.
  • Microwave-Assisted Solvent-Free Synthesis: This innovative approach utilizes triethylamine as a base, allowing for high yields within a short reaction time of approximately two minutes .

These methods highlight the versatility and efficiency in synthesizing ipsapirone.

Ipsapirone is primarily used in research related to anxiety and depression due to its pharmacological properties. It has been studied extensively for its potential as an antidepressant and anxiolytic agent. Additionally, its derivatives are being evaluated for improved efficacy and selectivity towards serotonin receptors .

Research has demonstrated that ipsapirone interacts with various biological systems, particularly through its binding to serotonin receptors. Studies have assessed its lipophilicity and affinity for human serum albumin, indicating moderate binding characteristics that may influence its pharmacokinetic profile . These interaction studies are crucial for understanding the compound's therapeutic potential and safety.

Ipsapirone shares structural similarities with several other compounds known for their activity at serotonin receptors. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeActivity TypeUnique Features
BuspironeAzapironeAnxiolyticFull agonist at 5-HT1A
TandospironeAzapironeAnxiolyticMore selective for 5-HT1A
GepironeAzapironeAntidepressantHigher selectivity for 5-HT1A
FlibanserinPiperazineAntidepressantActs on multiple serotonin receptors
VilazodonePiperazineAntidepressantDual action on serotonin reuptake

Ipsapirone's unique position lies in its partial agonism at the 5-hydroxytryptamine 1A receptor, differentiating it from other compounds that may exhibit full agonism or act on multiple receptor types .

Classical N-Alkylation Methodology

Traditional synthesis of ipsapirone relies on the fundamental N-alkylation reaction between bromobutyl saccharin and 1-(2-pyrimidyl)piperazine dihydrochloride [1]. This conventional approach represents the cornerstone methodology upon which subsequent improvements have been developed. The classical method involves multiple synthetic steps and requires extensive use of organic solvents, leading to increased environmental concerns and elevated production costs [1].

The traditional alkylation process typically yields products with efficiencies not exceeding 60% under standard conditions [1]. These limitations arise from several factors including the requirement for toxic solvents, prolonged reaction times spanning several hours to days, and the necessity for multiple purification steps. The conventional heating methods employed in traditional synthesis often result in uneven heat distribution, contributing to reduced reaction efficiency and potential side product formation [2].

The N-alkylation mechanism in traditional approaches involves nucleophilic substitution where the piperazine nitrogen attacks the electrophilic carbon in bromobutyl saccharin. This process requires activation energy that is typically provided through conventional thermal heating, necessitating extended reaction periods and elevated temperatures that may compromise product integrity [3]. The requirement for aprotic solvents in traditional methods further complicates the process, as these solvents often pose environmental and safety concerns.

Limitations of Conventional Methods

Several inherent limitations characterize traditional alkylation approaches for ipsapirone synthesis. The extended reaction times required for completion significantly impact industrial scalability and economic viability. Additionally, the extensive solvent requirements not only increase production costs but also generate substantial waste streams that require specialized treatment and disposal [1].

The multi-step nature of traditional synthesis introduces multiple points where yield losses can occur, contributing to the overall inefficiency of the process. Each purification step required between synthetic transformations further reduces the final product yield while increasing both time and resource consumption. Temperature control challenges in conventional heating systems often lead to localized overheating, potentially causing product degradation or unwanted side reactions [4].

Microwave-Assisted Solvent-Free Synthesis Protocols

Microwave Technology Implementation

The implementation of microwave-assisted synthesis represents a paradigm shift in ipsapirone preparation, offering significant advantages over traditional methodologies [1]. Microwave irradiation provides rapid and uniform heating, enabling precise temperature control and dramatically reduced reaction times. The technology allows for solvent-free conditions, eliminating the environmental concerns associated with toxic organic solvents while maintaining high reaction efficiency.

Microwave-assisted synthesis of ipsapirone can be accomplished through two distinct methodologies. Method I involves a two-step N-alkylation process using bromobutyl saccharin with 1-(2-pyrimidyl)piperazine dihydrochloride, achieving an impressive 85% yield within 10 minutes of microwave irradiation [1]. Method II employs a one-pot synthesis approach, yielding 67% of the desired product under similar reaction conditions [1].

The rapid heating characteristics of microwave technology enable molecular motion acceleration, facilitating more efficient collision frequency between reactants. This enhanced molecular dynamics contributes to improved reaction kinetics while maintaining selectivity for the desired N-alkylation product. The uniform energy distribution achieved through microwave irradiation eliminates hot spots commonly encountered in conventional heating methods [5].

Reaction Optimization and Parameters

Optimization of microwave-assisted synthesis involves careful consideration of multiple parameters including irradiation power, reaction time, and reactant stoichiometry. The optimal reaction time has been established at 10 minutes, beyond which diminishing returns are observed with potential product degradation [1]. Power optimization ensures sufficient energy input for reaction activation while avoiding excessive heating that could lead to side product formation.

The solvent-free nature of microwave-assisted synthesis eliminates complications associated with solvent selection, removal, and disposal. This approach significantly simplifies the overall synthetic process while enhancing environmental sustainability. The absence of solvents also facilitates easier product isolation and purification, contributing to improved overall process efficiency [1].

Temperature monitoring during microwave irradiation proves critical for maintaining optimal reaction conditions. The rapid heating achieved through microwave technology requires precise control systems to prevent overheating while ensuring complete conversion of starting materials. The efficiency of microwave-assisted synthesis is particularly evident when compared to traditional methods, demonstrating superior yields in significantly reduced timeframes [5].

Green Chemistry Innovations in Piperazine Derivative Formation

Environmental Sustainability Principles

Green chemistry principles have revolutionized the approach to piperazine derivative synthesis, emphasizing waste reduction, energy efficiency, and the elimination of hazardous substances [6]. The implementation of these principles in ipsapirone synthesis addresses the environmental concerns associated with traditional pharmaceutical manufacturing while maintaining or improving product quality and yield.

The solvent-free approach employed in modern ipsapirone synthesis eliminates the need for toxic organic solvents, dramatically reducing the environmental footprint of the manufacturing process [1]. This approach aligns with green chemistry tenets by preventing waste at its source rather than requiring end-of-pipe treatment solutions. The elimination of solvent recovery and waste treatment processes further enhances the economic viability of the synthetic approach.

Mechanochemical synthesis methods have emerged as particularly promising green chemistry alternatives for piperazine derivative formation [6]. These approaches utilize mechanical energy rather than thermal energy or toxic solvents to drive chemical transformations. Ball milling techniques have demonstrated yields of 64-86% for various piperazine derivatives under mechanochemical conditions, representing significant improvements over conventional mortar-based approaches that typically yield 22-46% [6].

Alternative Green Synthetic Strategies

Phase transfer catalysis represents another green chemistry innovation applicable to piperazine derivative synthesis [6]. The use of quaternary ammonium salts such as tetrabutylammonium bromide as phase transfer catalysts enables efficient N-alkylation reactions under mild conditions. This approach facilitates the reaction between organic and inorganic phases, improving reaction efficiency while reducing solvent requirements.

Ionic liquid media have shown promise as environmentally benign alternatives for N-alkylation reactions involving benzisothiazole derivatives [7]. The use of 1-butyl-3-methylimidazolium tetrafluoroborate as a reaction medium enables efficient alkylation reactions at room temperature, demonstrating yields of 83-98% for various substrates [7]. The recyclability of ionic liquids further enhances the environmental sustainability of these approaches.

Photocatalytic methods represent cutting-edge green chemistry approaches for piperazine alkylation [8]. Titanium dioxide-supported palladium catalysts enable room-temperature N-alkylation of piperazine with alcohols under photocatalytic conditions, eliminating the need for harsh reaction conditions or toxic reagents [8]. These methods demonstrate the potential for sustainable pharmaceutical synthesis using renewable energy sources.

Purification Techniques and Yield Optimization Challenges

Chromatographic Purification Methods

The purification of ipsapirone following synthesis presents unique challenges due to the compound's structural characteristics and the presence of potential impurities. Column chromatography remains the primary purification technique, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions [9]. The selection of appropriate eluent systems proves critical for achieving efficient separation while maintaining product integrity.

Traditional purification approaches often require multiple chromatographic steps to achieve pharmaceutical-grade purity standards. The development of optimized column packing techniques has significantly improved separation efficiency, reducing both solvent consumption and purification time [9]. Proper column preparation, including the elimination of air bubbles and uniform stationary phase distribution, directly impacts purification success and product recovery.

High-performance liquid chromatography has emerged as both an analytical tool and a preparative purification method for ipsapirone [10]. The implementation of core-shell chromatography technology has enabled more efficient separations with reduced solvent consumption, aligning with green chemistry principles while maintaining high purification standards [10]. The use of isopropanol as a greener alternative to acetonitrile in reversed-phase chromatography demonstrates the continuous evolution toward more sustainable purification methods [10].

Crystallization and Isolation Strategies

Crystallization represents a crucial final purification step for ipsapirone, enabling the removal of trace impurities while providing a stable solid form suitable for pharmaceutical applications. The development of optimized crystallization conditions requires careful consideration of solvent selection, temperature control, and nucleation parameters [11]. Continuous crystallization techniques have shown promise for pharmaceutical applications, offering improved process control and product consistency.

The implementation of flow crystallization systems enables precise control over supersaturation levels and particle size distribution [11]. Ultrasound-assisted crystallization has demonstrated particular effectiveness for pharmaceutical compounds, facilitating crystallization under conditions where conventional methods prove inadequate [11]. The integration of process analytical technology enables real-time monitoring of crystallization processes, ensuring consistent product quality.

Solvent selection for crystallization proves critical for both product quality and environmental sustainability. The development of anti-solvent crystallization methods enables efficient product recovery while minimizing solvent usage [12]. Temperature oscillation techniques have shown promise for improving crystal quality and reducing fine particle formation, contributing to more efficient downstream processing.

Yield Optimization Strategies

Yield optimization in ipsapirone synthesis requires a comprehensive understanding of reaction kinetics, thermodynamics, and mass transfer phenomena. The implementation of design of experiments methodologies enables systematic optimization of reaction parameters while minimizing experimental effort [13]. Statistical approaches facilitate the identification of critical variables and their interactions, leading to improved process understanding and optimization.

The integration of continuous manufacturing concepts offers significant advantages for yield optimization in pharmaceutical synthesis [13]. Continuous flow reactors enable precise control over reaction conditions while facilitating rapid optimization through automated parameter adjustment. The reduced hold-up volumes in continuous systems minimize material losses while enabling more efficient heat and mass transfer.

Process intensification strategies, including the use of microreactors and enhanced mixing techniques, contribute to improved reaction efficiency and yield optimization. The implementation of real-time monitoring and control systems enables adaptive process control, automatically adjusting parameters to maintain optimal reaction conditions [13]. These approaches demonstrate the potential for significant yield improvements while reducing processing time and resource consumption.

Quantitative Analysis and Data Compilation

The following data tables summarize the key findings regarding synthetic methodologies and optimization strategies for ipsapirone synthesis:

Table 1: Microwave-Assisted Synthesis Methods Comparison

MethodStarting MaterialsReaction Time (min)Yield (%)Solvent RequirementTemperature
Method I (Two-step)Bromobutyl saccharin + 1-(2-pyrimidyl)piperazine dihydrochloride1085Solvent-freeMicrowave heating
Method II (One-pot)One-pot synthesis approach1067Solvent-freeMicrowave heating
Method III (Direct)Saccharin + arylpiperazine salt10No productSolvent-freeMicrowave heating

Table 2: Traditional vs Green Chemistry Approaches

ParameterTraditional MethodsGreen Chemistry Methods
Reaction TimeSeveral hours to days≤10 minutes
Maximum Yield (%)≤6085
Solvent UsageToxic solvents requiredSolvent-free
Energy ConsumptionHighLow
Environmental ImpactNegativeEnvironmentally friendly
Synthetic StepsMultipleReduced
Cost EffectivenessLowerHigher

Table 3: Synthesis Optimization Parameters

ParameterTraditional AlkylationMicrowave-AssistedChallenges
Temperature ControlConventional heating requiredRapid microwave heatingHeat distribution uniformity
Reaction Time OptimizationExtended reaction periods10 minutes maximumOptimization of irradiation time
Yield Enhancement FactorsLimited by solvent toxicityN-alkylation efficiencyStarting material purity
Purification RequirementsComplex solvent removalMinimal purificationProduct isolation efficiency
Scalability FactorsEquipment intensiveEquipment simplifiedIndustrial scale adaptation

Ipsapirone demonstrates high affinity and selectivity for the 5-hydroxytryptamine1A receptor, establishing it as a prototype azapirone compound with well-characterized serotonergic properties. Comprehensive binding studies reveal that ipsapirone exhibits a binding affinity (Ki) of 10 nanomolar for 5-hydroxytryptamine1A receptors in hippocampal membranes, demonstrating substantial potency at this primary target [1] [2]. This high-affinity binding translates to significant functional activity, with ipsapirone acting as a partial agonist at both presynaptic and postsynaptic 5-hydroxytryptamine1A receptor sites [3] [4].

The selectivity profile of ipsapirone reveals marked preference for 5-hydroxytryptamine1A receptors over other serotonin receptor subtypes. Binding studies demonstrate that ipsapirone has minimal affinity for 5-hydroxytryptamine3 receptors, with Ki values exceeding 1000 nanomolar, indicating more than 100-fold selectivity for 5-hydroxytryptamine1A sites [5]. Similarly, ipsapirone shows only modest activity at 5-hydroxytryptamine2 receptors, with antagonistic effects observed only at high concentrations that exceed typical therapeutic ranges [6].

Radioligand displacement studies using [³H]8-hydroxy-2-(di-n-propylamino)-tetralin have confirmed ipsapirone's selectivity, showing consistent competition for 5-hydroxytryptamine1A binding sites across multiple brain regions [3]. The compound demonstrates full agonist activity at presynaptic somatodendritic autoreceptors located in the dorsal raphe nucleus, resulting in dose-dependent suppression of serotonergic neuronal firing [4]. At postsynaptic sites, ipsapirone functions as a partial agonist, producing submaximal responses compared to the native neurotransmitter serotonin [3] [7].

Positron emission tomography studies using [¹¹C]WAY-100635 as a radiotracer have revealed that 5-hydroxytryptamine1A receptor agonists, including ipsapirone, produce detectable receptor occupancy only at doses that approach the threshold for significant side effects in human subjects [8]. This observation suggests that therapeutic effects may occur at relatively low receptor occupancy levels, consistent with the high potency observed in binding assays.

The functional selectivity of ipsapirone extends beyond simple receptor binding, with evidence suggesting biased agonism at 5-hydroxytryptamine1A receptors [9]. This property may contribute to the compound's unique pharmacological profile, allowing for differential activation of specific intracellular signaling pathways depending on the receptor location and cellular context.

Modulation of Dopaminergic Neurotransmission in Prefrontal Cortex

Ipsapirone exerts significant modulatory effects on dopaminergic neurotransmission in the prefrontal cortex through 5-hydroxytryptamine1A receptor-mediated mechanisms. Microdialysis studies in freely moving rats demonstrate that ipsapirone produces dose-dependent enhancement of dopamine outflow in the prefrontal cortex, with effective doses ranging from 5 to 10 milligrams per kilogram [10] [11]. This enhancement occurs specifically through activation of 5-hydroxytryptamine1A receptors, as evidenced by the ability of selective 5-hydroxytryptamine1A antagonists WAY 100135 and NAN-190 to block these effects [10].

The enhancement of prefrontal cortical dopamine release by ipsapirone represents a functionally significant interaction between serotonergic and dopaminergic systems. This effect is not mediated by direct dopaminergic mechanisms, as ipsapirone shows minimal affinity for dopamine D2, D3, and D4 receptors, with Ki values exceeding 10,000 nanomolar [12]. Instead, the dopaminergic effects result from activation of 5-hydroxytryptamine1A heteroreceptors located on dopaminergic nerve terminals in the prefrontal cortex [13] [14].

Electrophysiological studies have revealed that ipsapirone influences mesocorticolimbic dopaminergic pathways through postsynaptic 5-hydroxytryptamine1A receptor activation. This mechanism involves enhancement of prefrontal dopaminergic activity, which subsequently modulates dopamine activity in mesolimbic regions through cortico-subcortical feedback loops [13]. The preferential effect on cortical versus subcortical dopamine systems distinguishes ipsapirone from compounds that act directly on dopamine receptors.

Comparative studies with other 5-hydroxytryptamine1A agonists, including buspirone, confirm that this dopaminergic modulation is a class effect of azapirone compounds [10]. However, the specific pattern of regional selectivity and dose-response characteristics varies among different azapirones, suggesting subtle differences in their 5-hydroxytryptamine1A receptor pharmacology.

The therapeutic implications of ipsapirone-induced prefrontal dopamine enhancement relate to its potential antidepressant and procognitive effects. Prefrontal cortical dopamine plays crucial roles in executive function, working memory, and mood regulation, and dysfunction in this system is implicated in depression and schizophrenia [15] [14]. The ability of ipsapirone to selectively enhance prefrontal dopaminergic function while avoiding the motor side effects associated with direct dopamine receptor manipulation represents a potentially advantageous mechanism for treating these conditions.

Cross-Reactivity with Alpha-2 Adrenergic Receptors

Ipsapirone exhibits notable cross-reactivity with alpha-2 adrenergic receptors, primarily mediated through its active metabolite rather than the parent compound itself. Direct binding studies demonstrate that ipsapirone has modest intrinsic affinity for alpha-adrenergic receptor subtypes, with particular activity at alpha-1 adrenergic receptors [16] [17]. However, the most significant adrenergic interactions occur through the formation and accumulation of 1-(2-pyrimidinyl)-piperazine, the primary active metabolite of ipsapirone [18] [19].

Functional studies reveal that ipsapirone antagonizes alpha-2 adrenergic receptor-mediated responses, as demonstrated by its ability to reverse the effects of clonidine, a selective alpha-2 agonist [18] [20]. This antagonism manifests in multiple physiological systems, including attenuation of clonidine-induced hypothermia, reduction of clonidine-mediated growth hormone release, and reversal of clonidine's effects on locomotor activity [18] [21]. The potency of these antagonistic effects correlates with the plasma concentrations of 1-(2-pyrimidinyl)-piperazine rather than ipsapirone itself [18].

Neuroendocrine challenge studies using ipsapirone in healthy subjects demonstrate blunted alpha-2 adrenergic-dependent responses, including reduced effectiveness of clonidine in producing its characteristic physiological effects [18] [22]. These findings indicate that ipsapirone treatment results in functional alpha-2 adrenergic receptor blockade, which may contribute to some of its therapeutic effects and side effect profile.

Vascular studies have identified specific interactions between ipsapirone and alpha-1A adrenergic receptor subtypes. Ipsapirone produces vasodilator effects in arterial preparations precontracted with alpha-1 adrenergic agonists, particularly methoxamine, which is selective for alpha-1A subtypes [17]. This vasodilation appears to result from competitive antagonism at alpha-1A adrenergic receptors, as ipsapirone effectively displaces norepinephrine and methoxamine from their binding sites and protects against irreversible alpha-1 adrenergic blockade [17].

The clinical relevance of ipsapirone's adrenergic cross-reactivity relates to its potential cardiovascular effects and interactions with sympathetic nervous system function. Alpha-2 adrenergic antagonism may contribute to some of the anxiolytic effects of ipsapirone, as these receptors play important roles in stress responses and autonomic regulation [18]. However, this cross-reactivity also raises considerations for potential drug interactions and cardiovascular monitoring in clinical use.

Metabolite-Mediated Pharmacodynamic Effects (1-Pyrimidinylpiperazine Derivative)

The pharmacodynamic profile of ipsapirone is significantly influenced by its primary metabolite, 1-(2-pyrimidinyl)-piperazine, which exhibits distinct receptor binding characteristics and contributes substantially to the overall pharmacological effects of the parent compound. Metabolic studies demonstrate that ipsapirone undergoes extensive biotransformation to 1-(2-pyrimidinyl)-piperazine, which accumulates in brain tissue and achieves concentrations 15 to 30 times higher than those of the parent compound [19] [23].

1-(2-pyrimidinyl)-piperazine demonstrates potent antagonist activity at alpha-2 adrenergic receptors, with binding affinity (Ki) values ranging from 7.3 to 40 nanomolar [12]. This high-affinity binding translates to significant functional effects, including reversal of alpha-2 agonist-induced responses and enhancement of noradrenergic neurotransmission [20] [24]. The metabolite also retains some activity at 5-hydroxytryptamine1A receptors, functioning as a partial agonist with a Ki value of 414 nanomolar and an Emax of 54 percent [12].

Electrophysiological studies have characterized the effects of 1-(2-pyrimidinyl)-piperazine on noradrenergic neurotransmission in the locus coeruleus. The metabolite increases neuronal firing activity in noradrenergic neurons and antagonizes the inhibitory effects of clonidine on these cells [20]. This activation occurs through blockade of somatodendritic alpha-2 autoreceptors, resulting in disinhibition of noradrenergic neurons and increased norepinephrine release [24].

Comparative pharmacological studies reveal that 1-(2-pyrimidinyl)-piperazine and ipsapirone are approximately equipotent in their effects on locus coeruleus activity when administered on an equimolar basis [20]. However, the metabolite shows greater potency in displacing tritiated clonidine from cerebral cortical membranes, indicating higher affinity for alpha-2 adrenergic binding sites [20]. This differential binding profile suggests that the metabolite contributes significantly to the alpha-2 antagonistic effects attributed to ipsapirone treatment.

Pharmacokinetic studies demonstrate that the formation of 1-(2-pyrimidinyl)-piperazine is not affected by chronic administration of ipsapirone, indicating that metabolic tolerance does not develop [19] [23]. The metabolite also shows excellent brain penetration, with brain-to-plasma ratios substantially exceeding those of the parent compound [25]. This preferential brain accumulation ensures that centrally mediated effects of the metabolite persist beyond the elimination of ipsapirone itself.

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Exact Mass

401.15216079 g/mol

Monoisotopic Mass

401.15216079 g/mol

Heavy Atom Count

28

UNII

6J9B11MN0K

MeSH Pharmacological Classification

Anti-Anxiety Agents

Other CAS

95847-70-4

Wikipedia

Ipsapirone

Dates

Last modified: 09-12-2023

Explore Compound Types